molecular formula C11H21N3O4 B2596484 Azido-peg2-T-butyl ester CAS No. 1271728-79-0

Azido-peg2-T-butyl ester

Cat. No.: B2596484
CAS No.: 1271728-79-0
M. Wt: 259.306
InChI Key: LSMDUZQBNBZFEA-UHFFFAOYSA-N
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Description

Azido-peg2-T-butyl ester is a polyethylene glycol (PEG)-based compound that contains an azide group and a t-butyl ester group. This compound is known for its versatility in various chemical reactions, particularly in click chemistry, where it forms stable triazole linkages. The hydrophilic PEG spacer in its structure enhances its solubility in aqueous media, making it useful in a wide range of scientific applications .

Mechanism of Action

Target of Action

Azido-peg2-T-butyl ester is a polyethylene glycol (PEG) derivative that contains an azide group and a t-butyl ester . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These targets are chosen due to their ability to react with the azide group of this compound via Click Chemistry .

Mode of Action

The azide group in this compound is reactive with alkyne, BCN, or DBCO groups via Click Chemistry, resulting in the formation of a stable triazole linkage . This reaction allows this compound to bind to its targets and exert its effects . Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Biochemical Pathways

This compound primarily affects the biochemical pathways involving the formation of stable triazole linkages . The creation of these linkages can influence various downstream effects, depending on the specific molecules that this compound is reacting with .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG component. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to form stable triazole linkages with target molecules . These linkages can alter the function of the target molecules, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment can impact the activity of this compound. Additionally, the solubility of this compound in aqueous media suggests that it may be more effective in environments with high water content .

Biochemical Analysis

Biochemical Properties

The azide group in Azido-peg2-T-butyl ester is reactive with BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reactivity allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is largely dependent on the specific biomolecules involved.

Molecular Mechanism

The molecular mechanism of action of this compound involves its reactivity with BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This allows it to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-peg2-T-butyl ester can be synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and t-butyl ester groups. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst. This method is efficient and yields high purity products .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and stringent quality control measures to ensure the consistency and purity of the final product. The process typically includes the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Azido-peg2-T-butyl ester undergoes various chemical reactions, including:

    Click Chemistry: Reacts with alkynes, BCN, and DBCO to form stable triazole linkages.

    Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction with alkynes.

    Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-butyl protecting group.

Major Products Formed

    Triazole Linkages: Formed during click chemistry reactions.

    Carboxylic Acids: Formed after deprotection of the t-butyl ester group.

Scientific Research Applications

Azido-peg2-T-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras).

    Biology: Employed in protein cross-linking and nanoparticle modification.

    Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable linkages.

    Industry: Applied in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG1-t-butyl ester
  • Azido-PEG3-t-butyl ester
  • Azido-PEG4-t-butyl ester
  • Azide-PEG5-t-butyl ester

Uniqueness

Azido-peg2-T-butyl ester stands out due to its optimal balance between hydrophilicity and reactivity. The PEG2 spacer provides sufficient solubility in aqueous media, while the azide and t-butyl ester groups offer versatile reactivity in various chemical processes. This combination makes it particularly useful in applications requiring both solubility and stability .

Properties

IUPAC Name

tert-butyl 3-[2-(2-azidoethoxy)ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O4/c1-11(2,3)18-10(15)4-6-16-8-9-17-7-5-13-14-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMDUZQBNBZFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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